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Compound of Interest |

Compound Name: (R)-Repaglinide Ethyl Ester
CAS No.: 147770-08-9
Cat. No.: B121641

Get Quote

This guide provides an in-depth comparative analysis of (R)-Repaglinide Ethyl Ester against
other critical process-related and degradation impurities of Repaglinide. As the pharmaceutical
industry moves towards increasingly stringent purity requirements, a comprehensive
understanding of the impurity profile of Active Pharmaceutical Ingredients (APIs) is paramount.
This document is intended for researchers, scientists, and drug development professionals,
offering a technical deep-dive into the analytical methodologies for differentiating and
controlling these impurities, thereby ensuring the safety and efficacy of the final drug product.

The control of impurities is a critical aspect of drug development and manufacturing, governed
by international guidelines such as those from the International Council for Harmonisation
(ICH).[1] These guidelines necessitate the identification and characterization of impurities
above certain thresholds to ensure patient safety.

Introduction to Repaglinide and the Significance of
Impurity Profiling
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Repaglinide is a potent, short-acting oral hypoglycemic agent used for the treatment of type 2
diabetes mellitus.[2] It belongs to the meglitinide class and stimulates the release of insulin
from pancreatic -cells.[2] The synthesis and storage of Repaglinide can lead to the formation
of various impurities, which can be broadly categorized as organic impurities (process-related
and degradation products), inorganic impurities, and residual solvents.[2]

The presence of these unwanted chemicals, even in trace amounts, can potentially impact the
quality, safety, and efficacy of the drug product.[1] Therefore, robust analytical methods are
essential for the detection, quantification, and control of these impurities. High-Performance
Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[2]

This guide focuses on a comparative analysis of (R)-Repaglinide Ethyl Ester with other key
impurities of Repaglinide. (R)-Repaglinide Ethyl Ester is the enantiomer of (S)-Repaglinide
Ethyl Ester (also known as Repaglinide EP Impurity D) and can be present as a chiral impurity.
The separation and quantification of enantiomeric impurities are critical as they may exhibit
different pharmacological and toxicological profiles.

Physicochemical Properties of Repaglinide and Its
Key Impurities

A thorough understanding of the physicochemical properties of the API and its impurities is
fundamental to developing effective analytical methods. The table below summarizes the key
properties of Repaglinide and a selection of its impurities, including (R)-Repaglinide Ethyl
Ester.
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Molecular .
Compound Molecular . Chemical
CAS Number Weight ( g/mol
Name Formula | Structure
Repaglinide ((S)- (Structure of (S)-
135062-02-1 C27H36N204 452.59
isomer) Repaglinide)
- (Structure of (R)-
(R)-Repaglinide o
147770-08-9 C29H40N204 480.64 Repaglinide
Ethyl Ester
Ethyl Ester)
(S)-Repaglinide (Structure of (S)-
Ethyl Ester 147770-06-7 C29H40N204 480.64 Repaglinide
(Impurity D) Ethyl Ester)
o (Structure of
Repaglinide o
] 220438-80-2 C11H120s5 224.21 Repaglinide
Impurity A ]
Impurity A)
o (Structure of
Repaglinide o
] 99469-99-5 C13H1605 252.26 Repaglinide
Impurity B ]
Impurity B)
o (Structure of
Repaglinide o
] 147769-93-5 Ci16H26N2 246.40 Repaglinide
Impurity C i
Impurity C)
(R)-Repaglinide (Structure of (R)-
147852-26-4 C27H36N204 452,59

(Impurity E)

Repaglinide)

Comparative Chromatographic Analysis

The cornerstone of impurity profiling is a robust and validated analytical method capable of

separating the API from all its potential impurities. For a comprehensive comparison, a

reversed-phase HPLC (RP-HPLC) method is often the primary choice due to its versatility in

separating compounds with a wide range of polarities.

Causality Behind Experimental Choices
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The selection of the stationary phase, mobile phase composition, and detection wavelength is
critical for achieving optimal separation.

» Stationary Phase: A C18 column is a common choice for the analysis of moderately polar
compounds like Repaglinide and its impurities. The non-polar nature of the C18 stationary
phase allows for the retention of these compounds based on their hydrophobicity.

» Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or
methanol) is typically used. The pH of the aqueous buffer is a crucial parameter that can be
adjusted to control the ionization state of the acidic and basic functional groups in the
analytes, thereby influencing their retention. For instance, maintaining a slightly acidic pH
can suppress the ionization of the carboxylic acid group in Repaglinide and some of its
impurities, leading to increased retention on the C18 column.

o Detection: UV detection is commonly employed for the analysis of Repaglinide and its
impurities, as they all contain a chromophore that absorbs in the UV region. A wavelength of
around 245 nm is often used for the analysis of Repaglinide.

Experimental Protocol: Reversed-Phase HPLC Method
for Impurity Profiling
The following protocol outlines a general RP-HPLC method suitable for the separation of

Repaglinide and its key impurities.

Objective: To develop a stability-indicating RP-HPLC method for the separation and
quantification of (R)-Repaglinide Ethyl Ester and other process-related and degradation
impurities of Repaglinide.

Materials:

Repaglinide Reference Standard

(R)-Repaglinide Ethyl Ester Reference Standard

Other Repaglinide Impurity Reference Standards (e.qg., Impurity A, B, C, D, E)

Acetonitrile (HPLC grade)
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Methanol (HPLC grade)

Potassium dihydrogen phosphate (AR grade)

Orthophosphoric acid (AR grade)

Water (HPLC grade)

Chromatographic Conditions:

e Column: C18, 250 mm x 4.6 mm, 5 um patrticle size

o Mobile Phase:

o A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with

orthophosphoric acid

o B: Acetonitrile

e Gradient Program:

0-5 min: 30% B

o

5-25 min: 30% to 70% B

[¢]

[¢]

25-30 min: 70% B

30-35 min: 70% to 30% B

[e]

35-40 min: 30% B

o

e Flow Rate: 1.0 mL/min

e Column Temperature: 30 °C

» Detection Wavelength: 245 nm

e Injection Volume: 20 pL
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Sample Preparation:

o Standard Solution: Accurately weigh and dissolve an appropriate amount of Repaglinide and
each impurity reference standard in the mobile phase to obtain a known concentration.

o Test Solution: Accurately weigh and dissolve the Repaglinide drug substance in the mobile
phase to obtain a suitable concentration for analysis.

Procedure:

o Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at
least 30 minutes.

« Inject a blank (mobile phase) to ensure a clean baseline.

e Inject the standard solution to determine the retention times and response factors of
Repaglinide and each impurity.

* Inject the test solution to analyze the impurity profile of the Repaglinide sample.

« ldentify the impurities in the test solution by comparing their retention times with those of the
reference standards.

e Quantify the impurities using the area normalization method or by using the response factors
of the individual impurity standards.

Expected Comparative Data

The following table presents a hypothetical but realistic representation of the expected
retention times and relative retention times (RRT) for Repaglinide and its key impurities using
the proposed RP-HPLC method. The elution order is predicted based on the general principles
of reversed-phase chromatography, where more polar compounds elute earlier.
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Expected Retention Time Relative Retention Time
Compound ) o
(min) (vs. Repaglinide)
Repaglinide Impurity A ~4.5 ~0.30
Repaglinide Impurity B ~8.0 ~0.53
Repaglinide Impurity C ~12.5 ~0.83
Repaglinide ((S)-isomer) ~15.0 1.00
(R)-Repaglinide (Impurity E) ~15.2 ~1.01
S)-Repaglinide Ethyl Ester
) _p J 4 ~220 ~1.47
(Impurity D)
(R)-Repaglinide Ethyl Ester ~225 ~1.50

Note: The exact retention times may vary depending on the specific HPLC system, column,
and slight variations in the mobile phase preparation. The separation of the enantiomers, (S)-
Repaglinide and (R)-Repaglinide, as well as their corresponding ethyl esters, may require a
specialized chiral HPLC method for baseline resolution.

Visualization of Experimental Workflow and Impurity

Relationships
Experimental Workflow Diagram

The following diagram illustrates the general workflow for the comparative analysis of
Repaglinide impurities.
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Sample & Standard Preparation

Prepare Reference Standards Prepare Repaglinide
(Repaglinide & Impurities) Drug Substance Sample

HPLC Analysis
Equilibrate HPLC System
(C18 Column, Mobile Phase)

Inject Blank
(Mobile Phase)

anect Standard SolutiorD
Inject Test Solution

Data Analysis |

Comparison

Data Acquisition
(Chromatograms)

Peak Identification
(Retention Time Matching)

y

Impurity Quantification
(Area % or External Standard)

l

Comparative Analysis of
(R)-Repaglinide Ethyl Ester
vs. Other Impurities
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Caption: Relationship between Repaglinide and its impurities.

Conclusion

This guide has provided a comprehensive framework for the comparative analysis of (R)-
Repaglinide Ethyl Ester and other key impurities of Repaglinide. The presented experimental
protocol, based on a robust reversed-phase HPLC method, serves as a valuable starting point
for the development and validation of in-house analytical procedures. A thorough
understanding and control of the impurity profile are not only a regulatory requirement but also
a fundamental aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical
product. The ability to accurately identify and quantify impurities like (R)-Repaglinide Ethyl
Ester is crucial for maintaining high standards in drug manufacturing and development.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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